molecular formula C17H18FN5OS B2991351 (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013808-22-4

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2991351
CAS No.: 1013808-22-4
M. Wt: 359.42
InChI Key: HJKLILIAGBDJED-UHFFFAOYSA-N
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Description

The compound “(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring is known to impart biological activity and is present in various pharmacologically active compounds .

Scientific Research Applications

Synthesis and Structural Exploration

  • The synthesis and structural characterization of bioactive heterocycles, such as the one involving a combination of piperazine and benzothiazole moieties, have been explored for their antiproliferative activity. One study detailed the synthesis, followed by extensive structural characterization using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure showed stability attributed to inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze solid-state intermolecular interactions (Benaka Prasad et al., 2018).

Biological Activities

  • A variety of synthesized compounds incorporating pyrazole, piperazine, and benzothiazole units have been evaluated for antimicrobial activity, showing variable and modest activity against investigated bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
  • Novel pyrazole carboxamide derivatives, featuring piperazine moiety, were synthesized and characterized, with a focus on their potential biological activity, as indicated by structural analysis through IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis (Lv et al., 2013).

Antimicrobial and Anticancer Potential

  • Research into pyrazole derivatives linked with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown promising antimicrobial and anticancer agents. These compounds were synthesized and evaluated for in vitro activities, with some showing higher anticancer activity than reference drugs, indicating significant potential for therapeutic applications (Hafez et al., 2016).

Anticonvulsant Agents

  • The design and synthesis of methanone derivatives as sodium channel blockers and anticonvulsant agents have been explored. Some compounds demonstrated significant potency in maximal electroshock (MES) tests, indicating their potential as novel anticonvulsant therapies (Malik & Khan, 2014).

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-11-9-14(21(2)20-11)16(24)22-5-7-23(8-6-22)17-19-13-4-3-12(18)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLILIAGBDJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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